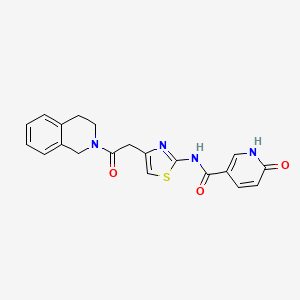

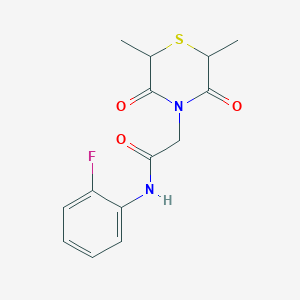

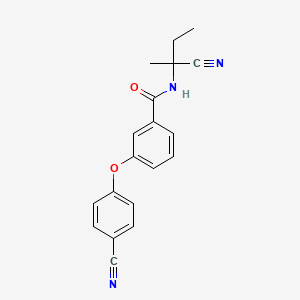

![molecular formula C16H13N3OS B2960960 N-([2,4'-bipyridin]-3-ylmethyl)thiophene-3-carboxamide CAS No. 2034253-76-2](/img/structure/B2960960.png)

N-([2,4'-bipyridin]-3-ylmethyl)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-([2,4’-bipyridin]-3-ylmethyl)thiophene-3-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered heterocyclic compound with one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Scientific Research Applications

Synthesis and Structural Studies

- Synthesis and X-Ray Structure : N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, a compound closely related to the requested chemical, was synthesized and characterized using X-ray diffraction and spectroscopic techniques. The study provided insights into the compound's geometric parameters and chemical activity parameters, aiding in understanding its electrophilic and nucleophilic sites. This research contributes to the fundamental understanding of such compounds (Cakmak et al., 2022).

Applications in Medicine

- Antimicrobial Activity : The same study also investigated the antimicrobial activity of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, revealing effective antibacterial properties. This suggests potential medical applications for related compounds in combating bacterial infections (Cakmak et al., 2022).

Applications in Chemistry and Materials Science

- Dye-Sensitized Solar Cells : A novel ligand related to the chemical , 5,5'-(2,2'-bipyridine-4,4'-diyl)-bis(thiophene-2-carboxylic acid) (BTC), and its Ru(II) complex were developed for use in thin-film dye-sensitized solar cells. This demonstrates the potential of such compounds in renewable energy technologies (Mishra et al., 2009).

Applications in Pharmaceutical Research

- Cancer Treatment : Research on similar compounds, such as ruthenium(II) complexes incorporating 2-pyridyl-2-pyrimidine-4-carboxylic acid, has shown significant antiproliferative activity against cancer cell lines, suggesting potential applications in oncology (Pierroz et al., 2012).

Sensing Applications

- Fluorescent Sensor for Environmental Contaminants : A coordination polymer, which includes a structure similar to the requested chemical, has been developed as a dual functional fluorescent sensor for detecting hazardous environmental contaminants like nitrobenzene and dichromate anion. This indicates potential uses in environmental monitoring and safety (Kan & Wen, 2017).

Mechanism of Action

Mode of Action

This compound interacts with its targets by inhibiting their function. It inhibits the CTP Synthetase PyrG, disrupting the synthesis of CTP, a crucial component of DNA and RNA . It also inhibits the Mitochondrial Complex I, disrupting the electron transport chain and cellular energy production .

Safety and Hazards

The safety data sheet for a related compound, Thiophene-3-carboxaldehyde, indicates that it is a combustible liquid, harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to handle with care, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thus, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name |

N-[(2-pyridin-4-ylpyridin-3-yl)methyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c20-16(14-5-9-21-11-14)19-10-13-2-1-6-18-15(13)12-3-7-17-8-4-12/h1-9,11H,10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXUSMGMEJTERK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

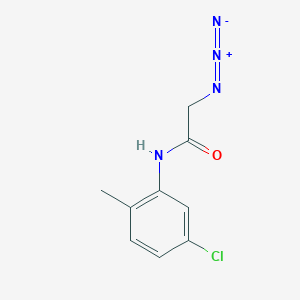

![4-(1,3-dioxoisoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2960882.png)

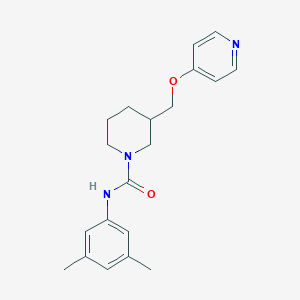

![1-benzyl-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2960886.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxy-2-propanamine hydrobromide](/img/no-structure.png)

![(E)-4-(Dimethylamino)-N-[4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]but-2-enamide](/img/structure/B2960899.png)

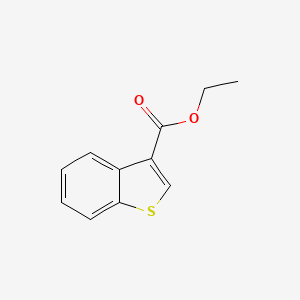

![(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2960900.png)